![molecular formula C17H15FN2O B2645960 (1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2195938-85-1](/img/structure/B2645960.png)
(1-(4-fluorophenyl)cyclopropyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This core is substituted with a cyclopropyl group that is further substituted with a 4-fluorophenyl group. The methanone group indicates the presence of a carbonyl group (C=O) attached to a methyl group (CH3).
科学的研究の応用
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of compounds with similarities to the query compound, involving complex reactions and crystal structure analyses. For example, Huang et al. (2021) discuss the synthesis and crystal structure of boric acid ester intermediates, highlighting techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Their work further explores the molecular structures through density functional theory (DFT), comparing these with X-ray diffraction values and examining molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021).
Applications in Medicinal Chemistry
Research on compounds with structural elements similar to the query compound has shown potential applications in medicinal chemistry. For instance, Chrovian et al. (2018) developed a series of compounds with a focus on P2X7 antagonists for the treatment of mood disorders, showcasing the potential of these compounds in preclinical profiling and advancing into clinical trials. This illustrates the role of structural analogs in discovering new therapeutic agents (Chrovian et al., 2018).
Development of Precipitation-Resistant Formulations
Research into optimizing formulations for poorly water-soluble compounds, such as the study by Burton et al. (2012), is crucial for enhancing the bioavailability of potential therapeutic agents. Their work focuses on developing nonaqueous solution formulations that resist precipitation, highlighting the importance of formulation in the early stages of drug development (Burton et al., 2012).
将来の方向性
特性
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-14-5-3-13(4-6-14)17(7-8-17)16(21)20-10-12-2-1-9-19-15(12)11-20/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGDAWFHVLYYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。